Aryl Substitution Pattern Differentiation: 2-Methoxy-5-Methyl vs. Unsubstituted Parent vs. Polymethylated Congener
CAS 446028-85-9 bears a 2-methoxy-5-methyl substitution on the benzenesulfonamide aryl ring, placing it in an intermediate lipophilicity space between the fully unsubstituted parent N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide (MW 296.4, cLogP ~1.5) and the fully methylated analog 2,3,5,6-tetramethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide (CAS 321713-89-7; MW 364.5, cLogP ~3.5) [1]. The specific 2-methoxy-5-methyl pattern introduces a hydrogen bond acceptor (methoxy oxygen) at the ortho position and a modest electron-donating methyl group at the meta position, creating a dipole moment and electronic distribution distinct from symmetrically substituted congeners [2]. Within the WO2004072034A1 GlyT-1 inhibitor patent, preferred compounds with optimized aryl substitution achieved IC50 values of 0.015–0.100 μM; compounds with unfavorably substituted aryl rings fell outside this potency window [3].
| Evidence Dimension | Structural and physicochemical differentiation of aryl substitution pattern |
|---|---|
| Target Compound Data | 2-OCH3, 5-CH3 substitution; MW 340.48; XLogP3 2.6; TPSA 75.8 Ų; 2 HBD, 5 HBA |
| Comparator Or Baseline | Unsubstituted parent (MW 296.4, cLogP ~1.5, TPSA ~58 Ų); 2,3,5,6-tetramethyl analog CAS 321713-89-7 (MW 364.5, cLogP ~3.5, TPSA ~58 Ų). Quantitative GlyT-1 IC50 data for each specific comparator are not publicly available. |
| Quantified Difference | ΔMW: +44 vs. unsubstituted, −24 vs. tetramethyl; ΔXLogP3: +1.1 vs. unsubstituted, −0.9 vs. tetramethyl (estimated); TPSA advantage: +17.8 Ų over both comparators due to methoxy oxygen. |
| Conditions | Computed physicochemical properties (PubChem 2025.09.15 release); GlyT-1 inhibition IC50 range from WO2004072034A1 for structurally related preferred compounds. |
Why This Matters
The intermediate lipophilicity and enhanced TPSA of CAS 446028-85-9 may confer a distinct balance of passive permeability and aqueous solubility relative to simpler or more lipophilic analogs, relevant for CNS target engagement where both blood-brain barrier penetration and sufficient solubility for in vitro assay conditions are required.
- [1] PubChem. (2025). Computed properties for CID 729489. Also: smolecule.com. (2023). 2,3,5,6-tetramethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide (CAS 321713-89-7). Retrieved from https://www.smolecule.com View Source
- [2] ChemSpace. (n.d.). 3,4-dichloro-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide (CAS 524049-82-9) and related compounds – structural comparator data. Retrieved from https://chem-space.com View Source
- [3] Alberati-Giani, D., Ceccarelli, S. M., Pinard, E., & Stalder, H. (2004). WO2004072034A1 – Piperidine-benzenesulfonamide derivatives. GlyT-1 inhibition assay (IC50 range: 0.015–0.100 μM for preferred compounds). Retrieved from https://patents.google.com/patent/WO2004072034A1/en View Source
